molecular formula C16H24N2 B046227 4-(2-Di-N-propylaminoethyl)indole CAS No. 76149-15-0

4-(2-Di-N-propylaminoethyl)indole

Cat. No.: B046227
CAS No.: 76149-15-0
M. Wt: 244.37 g/mol
InChI Key: AFRBPRLOPBAGCM-UHFFFAOYSA-N
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Description

4-(2-Di-N-propylaminoethyl)indole is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is of interest due to its potential pharmacological properties and its structural similarity to other biologically active indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Di-N-propylaminoethyl)indole typically involves the reaction of indole with 2-di-N-propylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(2-Di-N-propylaminoethyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can have different pharmacological and chemical properties .

Scientific Research Applications

4-(2-Di-N-propylaminoethyl)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Di-N-propylaminoethyl)indole involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Di-N-propylaminoethyl)indole is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and related fields .

Properties

IUPAC Name

N-[2-(1H-indol-4-yl)ethyl]-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-3-11-18(12-4-2)13-9-14-6-5-7-16-15(14)8-10-17-16/h5-8,10,17H,3-4,9,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRBPRLOPBAGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227004
Record name 4-(2-Di-N-propylaminoethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76149-15-0
Record name 4-(2-Di-N-propylaminoethyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076149150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Di-N-propylaminoethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-di-N-propylaminoethyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-[(2-amino)ethyl]indole (III) (2.0 g, 12.48 mmol), 1-iodopropane (8.5 g, 50 mmol), NaHCO3 (2.3 g, 27.4 mmol) in toluene (40 mL) was stirred at reflux temperature for 21 h. NaHCO3 (1.15 g, 13.7 mmol) in water (20 mL) and 1-iodopropane (2.12 g, 12.47 mmol) were added to the resultant mixture and was stirred at the same temperature for 6 h. When the mixture reached room temperature, it was filtered and layers were separated. The organic layer was washed with water (15 mL), dried, filtered and evaporated to obtain 2.53 g (83%) of 4-[2-(dipropylamino)ethyl]indole (IV).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there a difference in the dopaminergic action between DPAI and its 6-hydroxy analog?

A2: While both compounds share structural similarities, the research primarily focuses on DPAI. The 6-hydroxy analog's synthesis has been reported, [] but its specific dopaminergic actions haven't been directly compared to DPAI in the provided research. Further studies are needed to determine if the 6-hydroxy substitution alters its interaction with dopamine receptors or elicits different downstream effects.

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